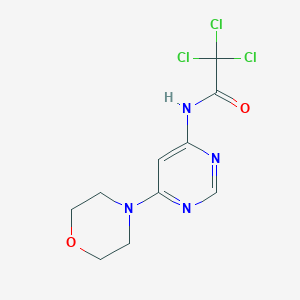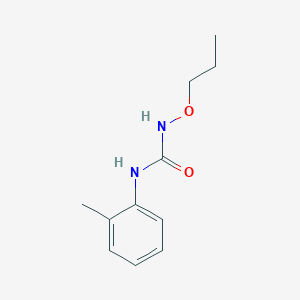
N-(2-methylphenyl)-N'-propoxyurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylphenyl)-N'-propoxyurea, also known as MPPU, is a chemical compound that has gained attention in scientific research for its potential applications in neurological disorders. MPUU is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in regulating neuronal activity.
Mecanismo De Acción
N-(2-methylphenyl)-N'-propoxyurea selectively binds to and blocks the mGluR5 receptor, which is involved in regulating neuronal activity. By blocking this receptor, MPUU can modulate glutamate signaling and reduce neuronal excitability. This mechanism of action is thought to underlie the therapeutic effects of MPUU in neurological disorders.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-N'-propoxyurea has been shown to have a number of biochemical and physiological effects. In animal studies, MPUU has been shown to reduce oxidative stress and inflammation, increase levels of brain-derived neurotrophic factor (BDNF), and improve mitochondrial function. Additionally, MPUU has been shown to reduce the expression of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MPUU in lab experiments is its selectivity for the mGluR5 receptor, which allows for more precise modulation of glutamate signaling. Additionally, MPUU has been shown to have good bioavailability and can easily cross the blood-brain barrier. However, one limitation of using MPUU in lab experiments is its potential for off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on MPUU. One area of interest is the potential therapeutic applications of MPUU in other neurological disorders such as Alzheimer's disease and traumatic brain injury. Additionally, further research is needed to better understand the mechanisms underlying the effects of MPUU on synaptic plasticity and neuronal excitability. Finally, the development of more selective mGluR5 antagonists may help to mitigate the potential for off-target effects and improve the specificity of MPUU in lab experiments.
Métodos De Síntesis
N-(2-methylphenyl)-N'-propoxyurea can be synthesized through a multistep process starting with 2-methylphenyl isocyanate and propylamine. The first step involves reacting 2-methylphenyl isocyanate with sodium methoxide to form the corresponding methoxy derivative. The methoxy derivative is then reacted with propylamine to form MPUU.
Aplicaciones Científicas De Investigación
N-(2-methylphenyl)-N'-propoxyurea has been extensively studied for its potential therapeutic applications in neurological disorders such as Parkinson's disease, Huntington's disease, and fragile X syndrome. Studies have shown that MPUU can improve motor function and reduce cognitive deficits in animal models of Parkinson's and Huntington's disease. Additionally, MPUU has been shown to improve synaptic plasticity and reduce seizures in animal models of fragile X syndrome.
Propiedades
Fórmula molecular |
C11H16N2O2 |
|---|---|
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
1-(2-methylphenyl)-3-propoxyurea |
InChI |
InChI=1S/C11H16N2O2/c1-3-8-15-13-11(14)12-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3,(H2,12,13,14) |
Clave InChI |
SPROVRAJPAMAIF-UHFFFAOYSA-N |
SMILES |
CCCONC(=O)NC1=CC=CC=C1C |
SMILES canónico |
CCCONC(=O)NC1=CC=CC=C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



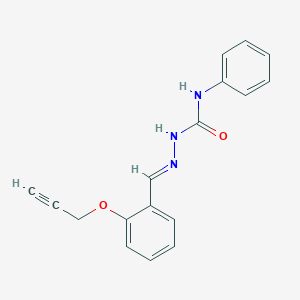
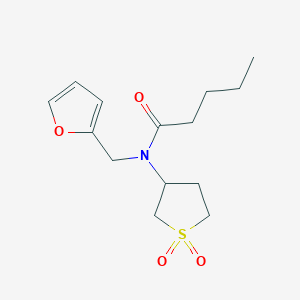
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241340.png)
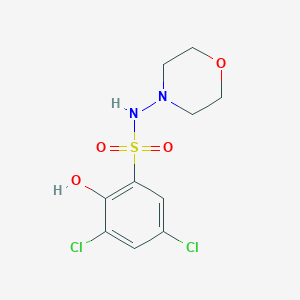
![3-(4-Butoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile](/img/structure/B241352.png)
![2-[(4-Chlorophenyl)sulfonyl]-3-(3,4-dichlorophenyl)acrylonitrile](/img/structure/B241357.png)
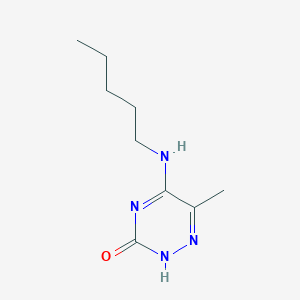
![2-(2-furoyloxy)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241361.png)
![N-(2-methoxyethyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B241362.png)
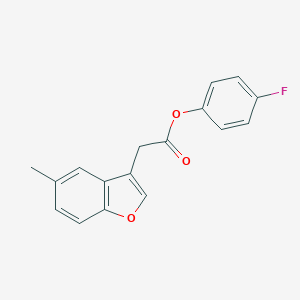
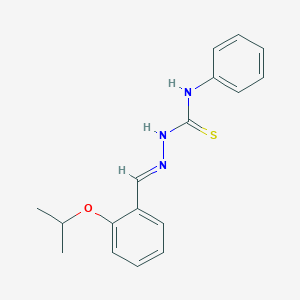
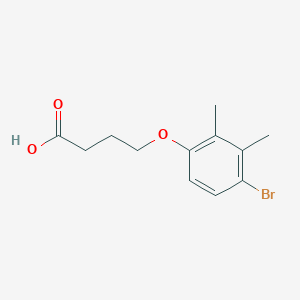
![2,2,2-trichloro-N-[6-(1-piperidinyl)-4-pyrimidinyl]acetamide](/img/structure/B241368.png)
